molecular formula C10H13Br2N B1339255 2,4-Dibromo-6-(tert-butyl)aniline CAS No. 94115-05-6

2,4-Dibromo-6-(tert-butyl)aniline

Cat. No.: B1339255
CAS No.: 94115-05-6
M. Wt: 307.02 g/mol
InChI Key: RZSNBOTYWWDTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-6-(tert-butyl)aniline is a useful research compound. Its molecular formula is C10H13Br2N and its molecular weight is 307.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization Catalysts

Compounds similar to 2,4-Dibromo-6-(tert-butyl)aniline have been utilized as ligands in the synthesis and structural characterization of nickel(II) and palladium(II) diimine complexes. These complexes have shown promising properties as olefin polymerization catalysts, offering insights into their polymerization behavior and potential applications in creating new polymeric materials (Schmid et al., 2001).

Electrochromic Devices

Triphenylamine-based copolymers containing units similar to the mentioned compound have been developed for use in electrochromic cells, including applications in textile and plastic electrochromic devices. These polymers show excellent solubility in common organic solvents, making them suitable for spray-coating film deposition, which is critical for the assembly of electrochromic devices (Beaupré et al., 2006).

Intramolecular and Intermolecular Interactions

Research into the intramolecular and intermolecular interactions of biologically active aminophenols, including derivatives of this compound, has utilized FTIR methods. This work provides insights into the behavior of these compounds in solutions and solid states, highlighting the significance of hydrogen bonding and other molecular interactions in defining their properties (Bel′kov et al., 2008).

Synthesis of Unsupported U–Fe Bonds

The amination of certain dibromo-p-terphenyl compounds through palladium-mediated cross-coupling reactions, leading to the formation of unsupported uranium-iron (U–Fe) bonds, showcases the complex's potential in synthesizing novel materials with unique chemical properties (Fortier et al., 2017).

Selective Binding in Sensing Applications

Self-assembled monolayers of a calix[6]crown-4 derivative, including tert-butyl groups similar to those in this compound, have been investigated for their selective binding properties towards aniline. This selective binding ability points towards applications in chemical sensing and molecular recognition technologies (Zhang & Echegoyen, 2004).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-6-(tert-butyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can induce toxic effects, such as liver and kidney damage. These adverse effects are dose-dependent and highlight the importance of determining the appropriate dosage for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters, facilitating its entry into cells. Once inside, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and distribution in biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. The localization of this compound within cells can influence its activity and function, highlighting the importance of understanding its subcellular distribution .

Properties

IUPAC Name

2,4-dibromo-6-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br2N/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSNBOTYWWDTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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